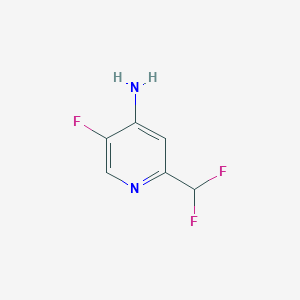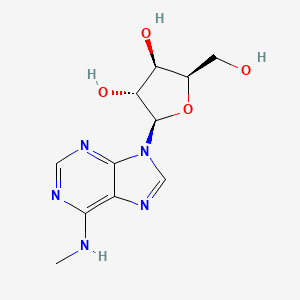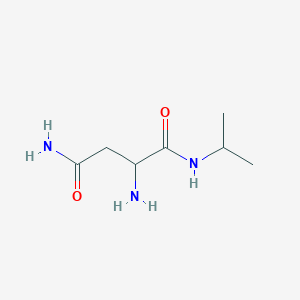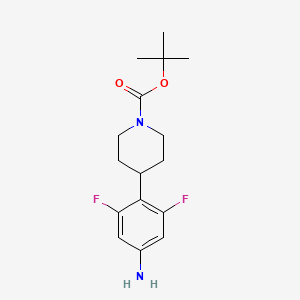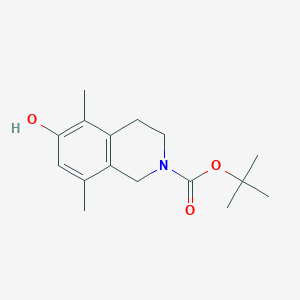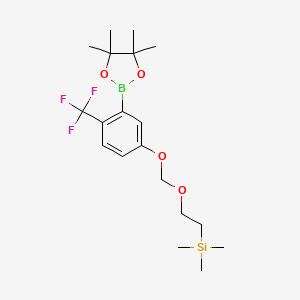
Trimethyl(2-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenoxy)methoxy)ethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl(2-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenoxy)methoxy)ethyl)silane is a complex organosilicon compound It is characterized by the presence of a boronate ester group, a trifluoromethyl group, and a silane moiety
准备方法
The synthesis of Trimethyl(2-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenoxy)methoxy)ethyl)silane typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the boronate ester: This can be achieved by reacting a phenol derivative with bis(pinacolato)diboron in the presence of a palladium catalyst.
Introduction of the trifluoromethyl group: This step often involves the use of a trifluoromethylating agent such as trifluoromethyl iodide or a similar reagent.
Attachment of the silane moiety: This is typically done through a hydrosilylation reaction, where a silane compound is added to an unsaturated bond in the presence of a catalyst.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Trimethyl(2-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenoxy)methoxy)ethyl)silane can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form a boronic acid.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form a difluoromethyl or monofluoromethyl group.
Substitution: The silane moiety can participate in substitution reactions, particularly in the presence of nucleophiles.
Cross-coupling reactions: The boronate ester group can be used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Trimethyl(2-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenoxy)methoxy)ethyl)silane has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-silicon bonds and in cross-coupling reactions.
Biology: The compound can be used as a building block for the synthesis of biologically active molecules.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism by which Trimethyl(2-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenoxy)methoxy)ethyl)silane exerts its effects depends on the specific reaction it is involved in. For example, in Suzuki-Miyaura cross-coupling reactions, the boronate ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a carbon-carbon bond. The trifluoromethyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The silane moiety can participate in hydrosilylation reactions, where it adds across unsaturated bonds in the presence of a catalyst.
相似化合物的比较
Trimethyl(2-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenoxy)methoxy)ethyl)silane can be compared with other similar compounds, such as:
Trimethylsilyl derivatives: These compounds also contain a silane moiety but may lack the boronate ester and trifluoromethyl groups.
Boronate esters: Compounds containing boronate ester groups are widely used in cross-coupling reactions but may not have the silane or trifluoromethyl groups.
Trifluoromethylated compounds: These compounds contain a trifluoromethyl group but may lack the boronate ester and silane moieties.
The uniqueness of this compound lies in its combination of these functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis.
属性
分子式 |
C19H30BF3O4Si |
|---|---|
分子量 |
418.3 g/mol |
IUPAC 名称 |
trimethyl-[2-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenoxy]methoxy]ethyl]silane |
InChI |
InChI=1S/C19H30BF3O4Si/c1-17(2)18(3,4)27-20(26-17)16-12-14(8-9-15(16)19(21,22)23)25-13-24-10-11-28(5,6)7/h8-9,12H,10-11,13H2,1-7H3 |
InChI 键 |
RPZFFUZCKFEPHC-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OCOCC[Si](C)(C)C)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



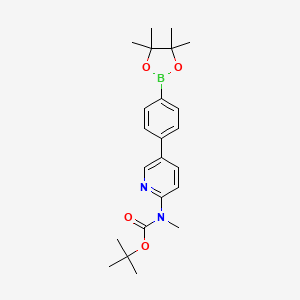
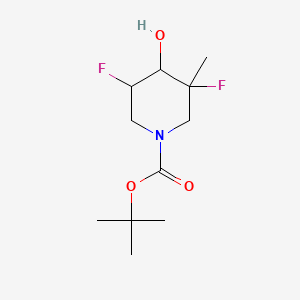


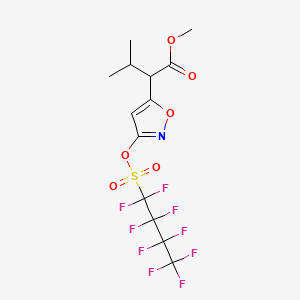

![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13912332.png)
